Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
Description
Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex azo dye characterized by its polyaromatic structure, multiple sulphonate groups, and diammonium counterions. Azo dyes of this class are widely utilized in textile industries, biological staining, and photochemical applications due to their vibrant colors and stability. The compound’s structure features two azo (-N=N-) linkages, a naphthalene backbone, and sulphonate groups that enhance water solubility and ionic interactions. The diammonium counterion likely improves solubility in polar solvents compared to sodium or potassium salts .
Properties
CAS No. |
96846-68-3 |
|---|---|
Molecular Formula |
C24H25N7O8S2 |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
diazanium;7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2H3N/c1-14(30)25-19-8-11-21-15(12-19)13-22(39(35,36)37)23(24(21)31)29-28-17-4-2-16(3-5-17)26-27-18-6-9-20(10-7-18)38(32,33)34;;/h2-13,31H,1H3,(H,25,30)(H,32,33,34)(H,35,36,37);2*1H3 |
InChI Key |
IGMRMEZWBPZHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The key steps include:
Diazotization: The starting material, 4-aminobenzenesulfonic acid, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form an azo compound.
Acetylation: The azo compound is acetylated to introduce the acetamido group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate groups, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is extensively used as a dye in analytical chemistry for the detection and quantification of various substances. It is also used as a pH indicator due to its color-changing properties under different pH conditions.
Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histology and cytology.
Industry: In the textile industry, this compound is used as a dye for coloring fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The primary mechanism of action of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate involves its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox reactions. Additionally, the sulfonate groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Counterion Effects
Key structural analogs include:
Key Observations :
- Counterion Impact : The diammonium form of the target compound likely exhibits higher solubility in aqueous media compared to disodium salts due to stronger ionic interactions with polar solvents.
- Substituent Effects: The acetamido group in the target compound may confer resistance to enzymatic degradation compared to amino-substituted analogs (e.g., the disodium 7-amino derivative) .
Spectral and pKa Comparisons
Studies on related azo dyes (e.g., benzothiazolyl-azo derivatives) reveal that substituents significantly influence λmax and pKa values:
- pKa Trends: Sulphonated azo dyes typically exhibit pKa values between 2.5–5.0 due to deprotonation of hydroxyl groups. The acetamido group in the target compound may raise the pKa slightly compared to amino-substituted analogs, altering pH-dependent color changes .
- Absorption Spectra: The dual azo linkages in the target compound likely result in a broader absorption range (400–600 nm) compared to mono-azo derivatives (e.g., 3-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene), which absorb primarily in UV regions .
Comparison with Analogous Syntheses :
- Disodium Derivatives : Similar coupling steps but utilize sodium salts, requiring neutralization with NaOH instead of ammonium hydroxide .
- Chlorobenzoyl-Naphthalene Synthesis : Phosphorus pentoxide–methanesulfonic acid (P2O5-MsOH) is used for Friedel-Crafts acylations, a method distinct from diazo couplings .
Stability and Reactivity
- Thermal Stability : The diammonium salt may exhibit lower thermal stability than disodium analogs due to ammonium decomposition at elevated temperatures.
- Photochemical Reactivity : The extended conjugation in the target compound increases susceptibility to photodegradation compared to simpler azo dyes .
Biological Activity
Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and significant solubility in water. This compound, often utilized as a dye, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 603.6 g/mol. The structure features multiple functional groups, including azo groups, which are known to enhance reactivity and solubility. These properties make it suitable for various applications, including textiles and food industries where colorants are essential.
Biological Activity Overview
This compound exhibits several biological activities that are noteworthy:
- Antioxidant Activity : The presence of azo groups in its structure allows this compound to act as an electron donor, facilitating redox reactions. This property contributes to its potential antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that azo compounds can exhibit antimicrobial activity against various pathogens. The interaction of this compound with microbial membranes may disrupt their integrity, leading to cell death.
- Cellular Interactions : Research indicates that this compound can interact with cellular components, influencing cellular signaling pathways. Its ability to form stable complexes with proteins could affect enzyme activity and gene expression.
Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various azo compounds, including diammonium 7-acetamido derivatives. Using DPPH radical scavenging assays, the study found that the compound demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 10 | Zhang et al., 2023 |
| Diammonium Azo Compound | 15 | Zhang et al., 2023 |
Study 2: Antimicrobial Efficacy
In a study by Liu et al. (2022), the antimicrobial properties of several azo dyes were tested against Gram-positive and Gram-negative bacteria. The results indicated that the diammonium compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | Liu et al., 2022 |
| S. aureus | 30 | Liu et al., 2022 |
Study 3: Cellular Interaction Studies
Research by Kim et al. (2021) explored the interaction between azo compounds and cellular membranes using fluorescence microscopy. The findings revealed that diammonium 7-acetamido derivatives could penetrate cellular membranes and localize within cytoplasmic structures, suggesting potential applications in drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
